Karrikinolide

Description

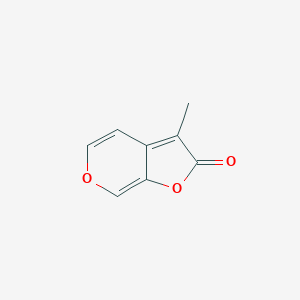

Structure

3D Structure

Properties

IUPAC Name |

3-methylfuro[2,3-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTMAMXOAOYKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466795 | |

| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857054-02-5 | |

| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Karrikinolide from Burnt Plant Material: A Technical Guide

Abstract

The discovery of karrikinolides, a class of potent plant growth regulators born from fire, has revolutionized our understanding of seed germination and plant responses to environmental cues. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of karrikinolide (KAR₁), the most prominent member of this family. Detailed experimental protocols for the extraction of karrikinolide from burnt plant material, seed germination bioassays, and chemical synthesis are presented. Furthermore, this guide summarizes key quantitative data and elucidates the karrikinolide signaling pathway through detailed diagrams, offering a valuable resource for advancing research and application in this field.

Introduction

For centuries, the phenomenon of rapid and synchronized plant regeneration following wildfires has intrigued ecologists and botanists. It was long hypothesized that chemical cues released from smoke and charred plant matter were responsible for breaking seed dormancy and stimulating this dramatic resurgence of life. This hypothesis was confirmed with the groundbreaking discovery of karrikinolides, a family of butenolide compounds found in smoke.[1][2] The first and most abundant of these to be identified was karrikinolide, designated as KAR₁, with the chemical structure 3-methyl-2H-furo[2,3-c]pyran-2-one.[3][4]

Karrikinolides are not produced by living plants but are formed through the combustion of carbohydrates like cellulose (B213188) present in plant biomass.[3] Their potent biological activity at nanomolar to picomolar concentrations highlights their significance as a powerful environmental signal for post-fire regeneration.[4] This guide delves into the technical aspects of karrikinolide's discovery, providing the scientific community with the necessary tools and knowledge to further explore its potential in agriculture, ecological restoration, and as a lead for novel drug development.

Isolation and Structural Elucidation

The journey to identify the active germination stimulant in smoke was a complex process involving the separation and analysis of thousands of chemical compounds.

Experimental Protocol: Extraction and Purification of Karrikinolide from Smoke Water

This protocol outlines the general methodology for the extraction and purification of karrikinolide from an aqueous solution of smoke, commonly referred to as "smoke water."

Materials:

-

Dried plant material (e.g., wheat straw, cellulose filter paper)

-

Combustion apparatus

-

Suction flask with distilled water

-

Ethyl acetate (B1210297)

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Water (HPLC grade)

Procedure:

-

Preparation of Smoke Water: Combust the dried plant material in a controlled manner, bubbling the resulting smoke through a suction flask containing distilled water. The water will become saturated with the soluble compounds from the smoke.

-

Solvent Extraction: Transfer the smoke water to a separatory funnel. Extract the aqueous solution twice with equal volumes of ethyl acetate.

-

Washing and Drying: Combine the organic phases and wash with a saturated ammonium chloride solution, followed by water and brine. Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Concentration: Remove the solvent using a rotary evaporator to yield a crude extract.

-

HPLC Purification: Dissolve the crude extract in a minimal amount of 50% (v/v) acetonitrile/water. Purify the extract using a C18 reverse-phase HPLC column with a gradient of acetonitrile and water as the mobile phase.[5] Monitor the eluent at a suitable wavelength (e.g., 260 nm) to detect the karrikinolide peak.

-

Fraction Collection and Analysis: Collect the fraction corresponding to the karrikinolide peak and confirm its identity and purity using analytical techniques such as mass spectrometry and NMR.

Structural Elucidation Data

The definitive structure of karrikinolide (3-methyl-2H-furo[2,3-c]pyran-2-one) was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for Karrikinolide (KAR₁)

| Property | Value |

| Molecular Formula | C₈H₆O₃ |

| Molecular Weight | 150.1 g/mol |

| Appearance | White solid |

| ¹H-NMR (CDCl₃, 500 MHz) δ (ppm) | 7.67 (d, J=2.5 Hz, 1H), 6.89 (d, J=2.5 Hz, 1H), 6.28 (s, 1H), 2.15 (s, 3H) |

| ¹³C-NMR (CDCl₃, 126 MHz) δ (ppm) | 165.2, 150.1, 145.2, 142.1, 117.8, 114.9, 102.3, 8.7 |

| Mass Spectrometry (EI-MS) m/z | 150 (M⁺), 122, 94, 66 |

Note: NMR data is compiled from typical values reported in the literature and may vary slightly depending on the solvent and instrument used.

Biological Activity and Seed Germination Bioassays

Karrikinolide is a highly potent seed germination stimulant for a wide range of plant species, including those from fire-prone and other environments.[4]

Experimental Protocol: Seed Germination Bioassay

This protocol provides a standardized method for assessing the effect of karrikinolide on seed germination.

Materials:

-

Seeds of the target plant species

-

Petri dishes (e.g., 9 cm diameter)

-

Filter paper (e.g., Whatman No. 1)

-

Karrikinolide (KAR₁) stock solution (e.g., 1 mM in DMSO or ethanol)

-

Sterile distilled water

-

Growth chamber or incubator with controlled temperature and light

Procedure:

-

Seed Sterilization: Surface sterilize the seeds to prevent fungal and bacterial contamination. A common method is to wash the seeds in a 1% sodium hypochlorite (B82951) solution for 5-10 minutes, followed by several rinses with sterile distilled water.

-

Preparation of Test Solutions: Prepare a series of karrikinolide dilutions from the stock solution using sterile distilled water. Typical concentrations to test range from 10⁻⁹ M to 10⁻⁶ M (1 nM to 1 µM).[2] A control group with only sterile distilled water should be included.

-

Plating: Place two layers of filter paper in each Petri dish. Pipette a standard volume (e.g., 5 mL) of the respective test solution or control onto the filter paper.

-

Sowing: Place a predetermined number of seeds (e.g., 25 or 50) evenly on the moistened filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

-

Data Collection: Record the number of germinated seeds daily or at predetermined intervals. A seed is typically considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).

-

Analysis: Calculate the final germination percentage for each treatment. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.

Quantitative Data: Dose-Response of Seed Germination to Karrikinolide

The following table summarizes the effective concentrations of karrikinolide for promoting seed germination in various plant species.

Table 2: Effective Concentrations of Karrikinolide (KAR₁) in Seed Germination Bioassays

| Plant Species | Effective Concentration Range (M) | Optimal Concentration (M) | Reference |

| Lactuca sativa (Lettuce) | 10⁻⁹ - 10⁻⁷ | 10⁻⁸ | [6] |

| Arabidopsis thaliana | 10⁻⁹ - 10⁻⁶ | 10⁻⁷ | [6] |

| Solanum lycopersicum (Tomato) | 10⁻⁹ - 10⁻⁷ | 10⁻⁸ | [6] |

| Triticum aestivum (Wheat) | 10⁻⁹ - 10⁻⁵ | 10⁻⁶ | |

| Apium graveolens (Celery) | 10⁻⁸ - 10⁻⁶ | 10⁻⁷ | [7] |

Karrikinolide Signaling Pathway

The perception and transduction of the karrikinolide signal in plants involve a well-defined signaling pathway that shares components with the strigolactone signaling pathway.

The binding of karrikinolide to its receptor, the α/β hydrolase KAI2 (KARRIKIN INSENSITIVE 2), triggers a conformational change that promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This complex then targets the repressor proteins SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the transcription of downstream genes involved in seed germination and seedling development.

Figure 1. The Karrikinolide Signaling Pathway.

Experimental Workflow: From Burnt Material to Bioassay

The following diagram illustrates the logical workflow from the generation of smoke water to the assessment of its biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant-derived smoke water and karrikinolide (KAR1) enhance physiological activities, essential oil yield and bioactive constituents of Mentha arvensis L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-Derived Smoke and Karrikin 1 in Seed Priming and Seed Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Plant-derived smoke water and karrikinolide (KAR1) enhance physiological activities, essential oil yield and bioactive constituents of Mentha arvensis L. [frontiersin.org]

- 7. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Karrikinolide: Structure, Signaling, and Experimental Insights

This technical guide provides a comprehensive overview of karrikinolide, a butenolide compound derived from the smoke of burning plant material. Karrikinolide, and specifically its most studied form, KAR1, is a potent plant growth regulator that has garnered significant interest for its role in seed germination and seedling development. This document details its chemical structure, the intricacies of its signaling pathway, quantitative bioactivity data, and key experimental protocols for its study.

Chemical Structure of Karrikinolide

Karrikinolides are a class of compounds characterized by a bicyclic structure consisting of a pyran ring fused to a butenolide ring.[1][2] The first identified and most well-known karrikinolide is KAR1, with the chemical name 3-methyl-2H-furo[2,3-c]pyran-2-one.[3][4][5]

The core structure is composed of two heterocyclic rings:

The molecular formula for KAR1 is C₈H₆O₃ and it has a molecular weight of 150.13 g/mol .[6] Karrikins are synthesized during the combustion of carbohydrates, such as cellulose.[1][7]

Quantitative Data on Karrikinolide Bioactivity

Karrikinolide is biologically active at very low concentrations, with some studies demonstrating effects at parts per trillion.[8][9] The following tables summarize quantitative data from studies on the effects of KAR1 on various plant species.

Table 1: Effects of Karrikinolide (KAR1) on Growth and Physiology of Mentha arvensis [4]

| Concentration (M) | Total Chlorophyll (mg g⁻¹) | Total Carotenoids (mg g⁻¹) | Essential Oil Content (%) | Menthol Content (%) |

| Control | 61.80 ± 0.40 | 0.28 ± 0.01 | 0.93 ± 0.03 | 55.33 ± 0.88 |

| 10⁻⁹ | 71.73 ± 0.32 | 0.35 ± 0.01 | 1.18 ± 0.02 | 67.13 ± 0.54 |

| 10⁻⁸ | 74.66 ± 1.03 | 0.36 ± 0.00 | 1.23 ± 0.02 | 69.53 ± 0.17 |

| 10⁻⁷ | 69.73 ± 0.32 | 0.32 ± 0.01 | 1.15 ± 0.02 | 65.26 ± 0.56 |

| 10⁻⁶ | 66.20 ± 0.57 | 0.30 ± 0.01 | 1.05 ± 0.02 | 62.53 ± 0.49 |

Table 2: Effect of Karrikinolide (KAR1) on Seed Germination of Apium graveolens (Celery) [10][11]

| Treatment | Soaking Time (hours) | Germination (%) |

| Control (Water) | 3 | 47.5 |

| KAR₁ (10⁻⁷ M) | 3 | 72.0 |

| Control (Water) | 6 | 42.5 |

| KAR₁ (10⁻⁷ M) | 6 | 65.0 |

| Control (Water) | 12 | 35.0 |

| KAR₁ (10⁻⁷ M) | 12 | 40.0 |

The Karrikinolide Signaling Pathway

The karrikinolide signaling pathway is a conserved mechanism in plants that shares components with the strigolactone signaling pathway.[12] The core of the pathway involves a receptor, an F-box protein, and transcriptional repressors.

Upon entering the cell, karrikinolide is perceived by the α/β hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2).[9][13][14] This binding event is thought to induce a conformational change in KAI2, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[15][13][14] MAX2 is a component of a Skp, Cullin, F-box (SCF) E3 ubiquitin ligase complex.[14]

The KAI2-MAX2 complex then targets the transcriptional repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[13][14][16] The degradation of these repressors alleviates the suppression of downstream genes, leading to a transcriptional cascade that regulates various developmental processes, including seed germination and seedling photomorphogenesis.[13][14]

Detailed Methodologies

Preparation of Karrikinolide (KAR1) Solutions

This protocol describes the preparation of various molar concentrations of KAR1 for use in bioassays.[3][4]

Materials:

-

Karrikinolide (KAR1) powder

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution

-

Double-distilled water (DDW)

-

Volumetric flasks

-

Micropipettes

Procedure:

-

Prepare a Stock Solution (e.g., 10⁻² M):

-

Accurately weigh the required amount of KAR1 powder.

-

Dissolve the powder in a small volume of DMSO or ethanol to create a concentrated stock solution. For example, dissolve 1.5013 mg of KAR1 in 1 mL of solvent for a 10⁻² M stock.

-

-

Serial Dilutions:

-

To prepare a 10⁻⁵ M solution, add 10 µL of the 10⁻² M stock solution to 9.99 mL of DDW.

-

For a 10⁻⁶ M solution, take 1 mL of the 10⁻⁵ M solution and add it to 9 mL of DDW.

-

Continue this serial dilution process to obtain the desired lower concentrations (e.g., 10⁻⁷ M, 10⁻⁸ M, 10⁻⁹ M).

-

-

Control Solution:

-

Prepare a control solution containing the same concentration of the solvent (DMSO or ethanol) used for the stock solution in DDW.

-

Seed Germination Assay

This protocol outlines a typical seed germination assay to test the efficacy of karrikinolide.[10]

Materials:

-

Seeds of the target plant species

-

Petri dishes (9 cm diameter)

-

Filter paper (e.g., Whatman No. 1)

-

Karrikinolide solutions of various concentrations

-

Control solution (DDW or solvent control)

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization (Optional but Recommended):

-

Surface sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 5-10% bleach solution for 5-10 minutes, and then rinse thoroughly with sterile DDW.

-

-

Plating:

-

Place two layers of sterile filter paper in each Petri dish.

-

Pipette a defined volume (e.g., 4-5 mL) of the respective KAR1 test solution or control solution onto the filter paper to ensure it is thoroughly moistened.

-

Evenly space a predetermined number of seeds (e.g., 50) on the surface of the moistened filter paper.

-

-

Incubation:

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Place the dishes in a growth chamber under controlled conditions (e.g., 20 ± 1 °C with a 10-hour light/14-hour dark photoperiod).

-

-

Data Collection:

-

Monitor the seeds daily for germination, typically defined by the emergence of the radicle.

-

Record the number of germinated seeds over a set period (e.g., 21 days).

-

Calculate the germination percentage for each treatment.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of karrikinolide on plant physiology.

References

- 1. Karrikin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Plant-derived smoke water and karrikinolide (KAR1) enhance physiological activities, essential oil yield and bioactive constituents of Mentha arvensis L. [frontiersin.org]

- 4. Plant-derived smoke water and karrikinolide (KAR1) enhance physiological activities, essential oil yield and bioactive constituents of Mentha arvensis L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioaustralis.com [bioaustralis.com]

- 7. researchgate.net [researchgate.net]

- 8. KARRIKINOLIDE – A PHYTOREACTIVE COMPOUND DERIVED FROM SMOKE WITH APPLICATIONS IN HORTICULTURE, ECOLOGICAL RESTORATION AND AGRICULTURE | International Society for Horticultural Science [ishs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Karrikinolide1 (KAR1), a Bioactive Compound from Smoke, Improves the Germination of Morphologically Dormant Apium graveolens L. Seeds by Reducing Indole-3-Acetic Acid (IAA) Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development [frontiersin.org]

- 13. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

- 14. mdpi.com [mdpi.com]

- 15. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Karrikinolide Signaling Pathway in Arabidopsis thaliana: A Technical Guide for Researchers

Abstract

Karrikinolides (KARs) are a class of butenolide compounds found in smoke from burning plant material that act as potent regulators of seed germination and seedling development. In the model organism Arabidopsis thaliana, the perception of karrikins, and likely an endogenous, yet-to-be-identified ligand (KAI2 ligand or KL), is mediated by a specialized signaling pathway. This pathway is homologous to the signaling cascade of strigolactones (SLs), another class of butenolide hormones. This technical guide provides a comprehensive overview of the core components and mechanism of the karrikinolide signaling pathway in Arabidopsis, intended for researchers, scientists, and drug development professionals. It details the molecular interactions, downstream transcriptional responses, and crosstalk with other signaling networks. Furthermore, this guide includes quantitative data on binding affinities and detailed protocols for key experimental assays to facilitate further research in this field.

Introduction

The discovery of karrikinolides as potent germination stimulants has opened new avenues for understanding plant responses to environmental cues. While initially identified from smoke, the conservation of the karrikin signaling pathway across a wide range of plant species, including those not adapted to fire, suggests the existence of an endogenous signaling molecule that utilizes this pathway. In Arabidopsis, the karrikinolide signaling pathway plays a crucial role in regulating seed dormancy, germination, seedling photomorphogenesis, and responses to abiotic stress. This guide will dissect the core components of this pathway, from perception to transcriptional regulation, providing a technical foundation for its study and potential manipulation in agricultural and pharmaceutical contexts.

The Core Signaling Cascade

The karrikinolide signaling pathway in Arabidopsis is a linear cascade involving a receptor, an F-box protein that is part of an E3 ubiquitin ligase complex, and downstream transcriptional repressors. The perception of the signal leads to the targeted degradation of these repressors, thereby activating downstream gene expression.

Key Protein Components

The central players in this pathway are:

-

KARRIKIN INSENSITIVE 2 (KAI2): An α/β-hydrolase that functions as the receptor for karrikinolides and the putative endogenous KAI2 ligand (KL).[1][2] KAI2 possesses a catalytic triad (B1167595) (Ser-His-Asp) and a ligand-binding pocket.[3]

-

MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFMAX2.[2] MAX2 is a shared component with the strigolactone signaling pathway.[4]

-

SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2): These are homologous proteins that act as transcriptional co-repressors.[4][5] They are the primary targets for degradation mediated by the KAI2-SCFMAX2 complex upon karrikin perception.[2]

Mechanism of Signal Transduction

The signaling cascade is initiated by the binding of a karrikinolide molecule or the endogenous KL to the KAI2 receptor. This binding event is thought to induce a conformational change in KAI2, which promotes its interaction with the SCFMAX2 E3 ubiquitin ligase complex.[3][6] The KAI2-SCFMAX2 complex then recruits the SMAX1 and SMXL2 repressor proteins, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of SMAX1 and SMXL2 relieves the repression of their target genes, allowing for the transcriptional changes that drive karrikin-mediated developmental responses.

Quantitative Data

Precise quantitative data is essential for building accurate models of signaling pathways. The following tables summarize the available quantitative information for the karrikinolide signaling pathway in Arabidopsis.

Table 1: Ligand-Receptor Binding Affinities

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| KAR1 | KAI2 | Isothermal Titration Calorimetry (ITC) | 147 µM | [7] |

| Note: | Further quantitative data on the binding affinities of other karrikins, karrikin analogs, and the endogenous KAI2 ligand to the KAI2 receptor are currently limited and represent an area for future investigation. |

Table 2: Protein-Protein Interaction Affinities

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference | | :--- | :--- | :--- | :--- | :--- | | KAI2 - SMAX1 | Yeast Two-Hybrid (Y2H) | Qualitatively demonstrated |[1] | | KAI2 - MAX2 | Yeast Two-Hybrid (Y2H), Pull-down | Qualitatively demonstrated |[8] | | Note: | Quantitative binding affinities (Kd values) for the protein-protein interactions within the karrikinolide signaling pathway have not been extensively reported. The interactions have been primarily demonstrated through qualitative methods. | | | |

Table 3: Downstream Gene Expression Changes

| Gene | Treatment | Fold Change | Method | Reference |

| GA3ox1 | 1 µM KAR1 | Enhanced expression | qRT-PCR | [9] |

| GA3ox2 | 1 µM KAR1 | Enhanced expression | qRT-PCR | [9] |

| DLK2 | 1 µM KAR2 | ~10-fold induction | qRT-PCR | [5] |

| KUF1 | 1 µM KAR2 | ~8-fold induction | qRT-PCR | [5] |

| IAA1 | 1 µM KAR2 | ~4-fold induction | qRT-PCR | [5] |

| Note: | Fold changes can vary depending on experimental conditions such as treatment duration, tissue type, and developmental stage. |

Crosstalk with Other Signaling Pathways

The karrikinolide signaling pathway does not operate in isolation. It integrates with other signaling networks to fine-tune plant development and responses to the environment.

Light Signaling

Karrikin signaling is intricately linked with light signaling, particularly in the regulation of seed germination and seedling photomorphogenesis. Karrikins can enhance the sensitivity of seeds to light, promoting germination at lower light fluences.[10] This crosstalk is mediated, in part, through the regulation of light-responsive genes.[1]

Hormone Signaling

-

Gibberellins (GA): Karrikin-induced seed germination requires GA biosynthesis.[9] Karrikins enhance the expression of GA biosynthetic genes, such as GA3ox1 and GA3ox2.[9][11] However, karrikin treatment does not significantly alter the overall levels of GA in the seed prior to germination.[9][11]

-

Abscisic Acid (ABA): ABA acts antagonistically to karrikin signaling in the control of seed germination.[12] Exogenous ABA can inhibit karrikin-induced germination in a dose-dependent manner.[12] Conversely, karrikin signaling can negatively regulate ABA levels under certain stress conditions.[13]

Downstream Transcriptional Regulation

The degradation of SMAX1 and SMXL2 repressors leads to the derepression of a suite of downstream target genes. While a comprehensive list of direct targets from ChIP-seq data for SMAX1 and SMXL2 in the context of karrikin signaling is still being fully elucidated, several key downstream marker genes have been identified.

Known Downstream Target Genes

-

DLK2 (DWARF14-LIKE 2): A robust and specific marker for KAI2-dependent signaling.[5]

-

KUF1 (KARRIKIN UPREGULATED F-BOX 1): An F-box protein-encoding gene strongly induced by karrikins.[5]

-

IAA1 (INDOLE-3-ACETIC ACID INDUCIBLE 1): An auxin-responsive gene also regulated by karrikin signaling.[5]

Further research, including comprehensive ChIP-seq analysis of SMAX1 and SMXL2, is necessary to fully map the transcriptional network downstream of the karrikinolide signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the karrikinolide signaling pathway.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful in vivo method to identify and characterize protein-protein interactions.

Protocol:

-

Vector Construction:

-

Clone the coding sequence of the "bait" protein (e.g., KAI2) in-frame with the DNA-binding domain (DB) of a transcription factor (e.g., GAL4) in a suitable vector (e.g., pGBKT7).

-

Clone the coding sequence of the "prey" protein (e.g., SMAX1) in-frame with the activation domain (AD) of the transcription factor in a compatible vector (e.g., pGADT7).

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., Saccharomyces cerevisiae strain AH109 or Y2HGold) using a standard lithium acetate-based transformation protocol.

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

-

-

Interaction Assay:

-

After 3-5 days of growth at 30°C, replica-plate the colonies onto a high-stringency selective medium, such as SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).

-

For colorimetric selection, include X-α-Gal in the medium.

-

Incubate the plates at 30°C for 3-7 days.

-

-

Result Interpretation:

-

Growth of yeast colonies on the high-stringency medium indicates a positive interaction between the bait and prey proteins.

-

The development of a blue color in the presence of X-α-Gal further confirms the interaction.

-

Include appropriate positive and negative controls in each experiment.

-

In Vitro Pull-Down Assay

This assay is used to confirm direct physical interactions between two proteins in a cell-free system.

Protocol:

-

Protein Expression and Purification:

-

Express one protein as a fusion with an affinity tag (e.g., GST-SMAX1, the "bait") in E. coli and purify it using affinity chromatography (e.g., glutathione-sepharose beads).

-

Express the other protein (e.g., KAI2, the "prey") with a different tag (e.g., His-tag) and purify it, or use an in vitro transcription/translation system to produce a radiolabeled prey protein.

-

-

Binding Reaction:

-

Immobilize the purified bait protein on the affinity beads.

-

Incubate the immobilized bait protein with the purified or in vitro translated prey protein in a suitable binding buffer for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and detect the prey protein by Western blotting using an antibody against its tag (e.g., anti-His antibody) or by autoradiography if radiolabeled.

-

In Vitro Ubiquitination Assay

This assay is used to determine if a substrate protein is ubiquitinated by a specific E3 ubiquitin ligase.

Protocol:

-

Reagents:

-

Purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (SCFMAX2 complex), and the substrate protein (SMAX1).

-

Ubiquitin and ATP.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM ATP).

-

-

Reaction Setup:

-

Combine the E1, E2, E3, substrate, and ubiquitin in the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the substrate protein (e.g., anti-SMAX1) or an anti-ubiquitin antibody.

-

The appearance of higher molecular weight bands or a smear above the unmodified substrate band indicates polyubiquitination.

-

Conclusion and Future Perspectives

The karrikinolide signaling pathway in Arabidopsis thaliana represents a fascinating and fundamentally important mechanism for perceiving and responding to environmental and endogenous cues. While the core components and the general mechanism of this pathway have been elucidated, several key questions remain. The identity of the endogenous KAI2 ligand(s) is a major unresolved issue. A comprehensive understanding of the direct downstream targets of SMAX1 and SMXL2 through techniques like ChIP-seq will be crucial for dissecting the full transcriptional network. Furthermore, obtaining more quantitative data on protein-ligand and protein-protein interactions will be vital for developing accurate predictive models of the pathway's dynamics. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to address these questions and to further unravel the complexities of karrikinolide signaling, with potential applications in enhancing crop resilience and performance.

References

- 1. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peerj.com [peerj.com]

- 3. Structural requirements of KAI2 ligands for activation of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMAX1-LIKE/D53 Family Members Enable Distinct MAX2-Dependent Responses to Strigolactones and Karrikins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

- 13. mdpi.com [mdpi.com]

The Pivotal Roles of KAI2 and MAX2 in Karrikinolide Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Karrikinolides (KARs), a class of butenolides found in smoke from burnt plant matter, are potent signaling molecules that influence seed germination and early seedling development. The perception and transduction of the karrikin signal are orchestrated by a core molecular machinery involving the α/β-hydrolase KARRIKIN INSENSITIVE 2 (KAI2) and the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This technical guide provides an in-depth exploration of the roles of KAI2 and MAX2 in karrikinolide perception, detailing the signaling pathway, presenting quantitative data on molecular interactions, and offering comprehensive experimental protocols for studying this pathway. The information presented is intended to be a valuable resource for researchers in plant biology and professionals in drug development seeking to understand and manipulate this crucial signaling cascade.

The KAI2/MAX2 Signaling Pathway in Karrikinolide Perception

The perception of karrikinolides initiates a signaling cascade that ultimately leads to the degradation of transcriptional repressors, thereby activating downstream gene expression and promoting developmental responses such as seed germination and seedling photomorphogenesis.[1][2] The central components of this pathway are KAI2, the karrikin receptor, and MAX2, a key component of an E3 ubiquitin ligase complex.

1.1. KAI2: The Karrikinolide Receptor

KAI2 is an α/β-fold hydrolase that functions as the primary receptor for karrikinolides.[3][4] Genetic studies in Arabidopsis thaliana have demonstrated that kai2 mutants are insensitive to KARs, highlighting the essential role of this protein in karrikin perception.[2][4] Structural analyses have revealed that KAI2 possesses a catalytic triad (B1167595) (Ser-His-Asp) typical of hydrolases, located within a hydrophobic pocket that accommodates the karrikinolide ligand.[3][5][6] Upon binding KAR₁, KAI2 undergoes a conformational change that is thought to facilitate its interaction with downstream signaling partners.[3][4]

1.2. MAX2: The F-box Protein Integrator

MAX2 is an F-box protein that serves as a substrate recognition component of a Skp1-Cullin-F-box (SCF) type E3 ubiquitin ligase complex, designated as SCFMAX2.[1][7][8] F-box proteins act as adaptors, linking the core ubiquitination machinery to specific target proteins destined for degradation.[9] In the context of karrikin signaling, MAX2 is essential for transducing the signal perceived by KAI2.[1][9] Mutants lacking functional MAX2 (max2) exhibit insensitivity to karrikins, similar to kai2 mutants.[1][9] MAX2 interacts with both KAI2 and the downstream target proteins, thereby facilitating their ubiquitination and subsequent degradation by the 26S proteasome.[2][7]

1.3. SMAX1/SMXL2: The Repressors of Karrikin Signaling

SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) are transcriptional repressors that act downstream of KAI2 and MAX2.[2][10] In the absence of a karrikin signal, SMAX1 and SMXL2 are stable and repress the expression of genes required for germination and seedling development.[10] Upon karrikin perception, the activated KAI2-SCFMAX2 complex targets SMAX1 and SMXL2 for polyubiquitination and subsequent proteasomal degradation.[2][10] The removal of these repressors allows for the transcription of downstream target genes, thereby initiating the physiological responses to karrikins.[2]

The core signaling pathway can be visualized as follows:

Quantitative Data on Molecular Interactions

The interactions between the core components of the karrikinolide signaling pathway have been quantified to varying extents. This section summarizes the available quantitative data to provide a clearer understanding of the molecular dynamics.

| Interacting Molecules | Method | Affinity (Kd) / Other Metrics | Reference |

| KAI2 - Karrikin 1 (KAR₁) | Isothermal Titration Calorimetry (ITC) | 147 µM | [8][11] |

| KAI2ply2 (mutant) - KAR₁ | Isothermal Titration Calorimetry (ITC) | 2857 µM (20-fold higher than WT) | [8][11] |

| KAI2 - rac-GR24ent-5DS | Yeast Two-Hybrid (Y2H) | Interaction observed | [7] |

| KAI2 - SMAX1 | Yeast Two-Hybrid (Y2H) | rac-GR24 and GR24ent-5DS induce interaction | [7] |

| SMAX1 Degradation | Protoplast Luciferase Assay | rac-GR24 treatment reduces SMAX1D2-LUC ratio | [7] |

| SMAX1 Degradation | in vitro degradation assay | Recombinant SMAX1 is unstable in Arabidopsis protein extracts | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the KAI2/MAX2 signaling pathway.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful technique to identify and confirm protein-protein interactions in vivo.[9][13]

Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, a "bait" protein (e.g., KAI2) is fused to the BD, and a "prey" protein (e.g., MAX2 or SMAX1) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.[9][13]

Protocol:

-

Vector Construction:

-

Clone the coding sequence of the bait protein (e.g., KAI2) into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.

-

Clone the coding sequence of the prey protein (e.g., MAX2 or SMAX1) into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain.

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene (B3416737) glycol method.

-

-

Selection and Interaction Assay:

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

-

To test for interaction, replica-plate the colonies onto a selective medium that also lacks histidine (SD/-Trp/-Leu/-His) and may contain 3-amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression.

-

For ligand-dependent interactions (e.g., KAI2-SMAX1), include the ligand (e.g., rac-GR24) in the selective medium.

-

Incubate the plates at 30°C for 3-5 days and score for growth, which indicates a positive interaction.

-

-

Quantitative Assay (Optional):

-

Perform a β-galactosidase filter lift assay or a liquid culture assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the strength of the interaction.

-

In Vitro Pull-Down Assay

This assay is used to demonstrate a direct physical interaction between two purified proteins.

Principle: One protein (the "bait") is tagged (e.g., with Glutathione S-transferase, GST) and immobilized on affinity beads. The second protein (the "prey"), which may be tagged with a different epitope (e.g., a His-tag), is incubated with the immobilized bait. If the two proteins interact, the prey protein will be "pulled down" with the bait-bead complex.

Protocol:

-

Protein Expression and Purification:

-

Express and purify recombinant bait (e.g., GST-KAI2) and prey (e.g., His-SMAX1) proteins from E. coli or another suitable expression system.

-

-

Bait Immobilization:

-

Incubate the purified GST-tagged bait protein with glutathione-sepharose beads to immobilize it.

-

Wash the beads extensively to remove unbound protein.

-

-

Binding Reaction:

-

Incubate the immobilized bait protein with the purified prey protein in a suitable binding buffer.

-

For ligand-dependent interactions, include the ligand in the binding buffer.

-

Include a negative control with GST alone to check for non-specific binding of the prey to the GST tag or the beads.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-His antibody). The presence of the prey protein in the eluate from the bait-containing sample, but not the control, indicates a direct interaction.

-

SMAX1 Degradation Assay in Arabidopsis Protoplasts

This assay allows for the investigation of SMAX1 protein stability and degradation in a cellular context.[9]

Principle: A fusion protein of SMAX1 and a reporter enzyme (e.g., luciferase) is transiently expressed in Arabidopsis protoplasts. The stability of the SMAX1 fusion protein is monitored by measuring the reporter activity over time, often in the presence or absence of karrikins or proteasome inhibitors.

Protocol:

-

Protoplast Isolation:

-

Isolate mesophyll protoplasts from the leaves of 4- to 5-week-old Arabidopsis thaliana plants by enzymatic digestion.

-

-

Plasmid Construction:

-

Construct a plasmid expressing SMAX1 fused to a reporter gene (e.g., firefly luciferase, LUC) under the control of a constitutive promoter (e.g., CaMV 35S).

-

Construct a control plasmid expressing a stable reporter (e.g., Renilla luciferase, REN) for normalization.

-

-

Protoplast Transfection:

-

Co-transfect the protoplasts with the SMAX1-LUC and REN plasmids using a polyethylene glycol (PEG)-mediated method.

-

-

Treatment and Incubation:

-

Incubate the transfected protoplasts to allow for protein expression.

-

Treat the protoplasts with karrikinolide (e.g., 1 µM KAR₁) or a mock control. For degradation pathway analysis, proteasome inhibitors like MG132 can be used.

-

Collect samples at different time points after treatment.

-

-

Luciferase Assay:

-

Lyse the protoplasts and perform a dual-luciferase assay to measure the activities of both firefly and Renilla luciferases.

-

Calculate the ratio of SMAX1-LUC to REN activity for each time point. A decrease in this ratio over time in the karrikin-treated sample compared to the control indicates karrikin-induced degradation of SMAX1.[7]

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3][14]

Principle: A solution of one molecule (the ligand, e.g., karrikin) is titrated into a solution of the other molecule (the macromolecule, e.g., KAI2) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured for each injection. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of the two molecules, and this binding isotherm is fitted to a binding model to determine the thermodynamic parameters.

Protocol:

-

Sample Preparation:

-

Express and purify KAI2 to a high degree of purity.

-

Prepare a concentrated solution of the karrikinolide ligand.

-

Both the protein and ligand solutions must be in the exact same buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively.

-

-

ITC Experiment:

-

Load the KAI2 solution into the sample cell of the ITC instrument.

-

Load the karrikinolide solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

-

Perform the titration experiment, which consists of a series of small injections of the ligand into the protein solution.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

-

Seed Germination and Hypocotyl Elongation Assays

These physiological assays are fundamental for assessing the biological activity of karrikinolides and the function of the KAI2/MAX2 pathway.

Seed Germination Assay:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol (B145695) followed by bleach and sterile water washes).

-

Plate the seeds on half-strength Murashige and Skoog (MS) medium containing 0.8% agar (B569324) and the desired concentrations of karrikinolide or a solvent control.

-

-

Stratification and Germination Conditions:

-

Stratify the plates at 4°C in the dark for 3-4 days to break dormancy.

-

Transfer the plates to a growth chamber under controlled light and temperature conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

-

-

Scoring Germination:

-

Score germination daily for several days. Germination is typically defined as the emergence of the radicle.

-

Calculate the germination percentage for each treatment and time point.

-

Hypocotyl Elongation Assay:

-

Seed Plating and Light Treatment:

-

Plate sterilized seeds on MS medium with the appropriate treatments as for the germination assay.

-

After stratification, expose the plates to several hours of white light to induce germination.

-

Transfer the plates to continuous low light or dark conditions to promote hypocotyl elongation.

-

-

Measurement:

-

After 4-5 days, carefully remove the seedlings and place them on a flat surface.

-

Scan or photograph the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

-

-

Data Analysis:

-

Calculate the average hypocotyl length for each treatment. A shorter hypocotyl length in the presence of karrikinolide compared to the control indicates a positive response.

-

Conclusion

The KAI2/MAX2 signaling module represents a sophisticated mechanism for perceiving and responding to the environmental cue of smoke-derived karrikinolides. KAI2 acts as a specific receptor that, upon ligand binding, initiates a signaling cascade that is integrated by the F-box protein MAX2. This leads to the targeted degradation of SMAX1/SMXL2 repressors and the subsequent activation of developmental programs. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, not only enhances our fundamental knowledge of plant signaling but also opens avenues for the development of novel plant growth regulators and strategies for improving crop resilience and yield. Further research will undoubtedly uncover more intricacies of this fascinating signaling network and its interplay with other hormonal and environmental response pathways.

References

- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yeast two hybrid system [bio.davidson.edu]

- 5. researchgate.net [researchgate.net]

- 6. Luciferase Assay System Protocol [promega.com]

- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Protein-protein interactions: the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Global subcellular characterization of protein degradation using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Karrikinolide as a Plant Growth Regulator: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Karrikinolide (KAR₁), a butenolide compound discovered in smoke from burnt plant material, has emerged as a potent plant growth regulator. It plays a crucial role in promoting seed germination and influencing seedling development, mimicking the action of an endogenous signaling molecule. This technical guide provides a comprehensive overview of karrikinolide, detailing its mechanism of action through the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway, presenting quantitative data on its biological activities, and offering detailed protocols for key experimental assays. The information herein is intended to serve as a valuable resource for researchers investigating karrikinolide signaling and its potential applications in agriculture and drug development.

Introduction to Karrikinolide

Karrikins are a class of plant growth regulators found in the smoke of burning plant material.[1] The first identified and most abundant of these is karrikinolide (KAR₁), with the chemical structure 3-methyl-2H-furo[2,3-c]pyran-2-one.[1][2] Karrikins are formed from the combustion of carbohydrates like cellulose.[1][3] While initially identified as a germination stimulant for species in fire-prone ecosystems, research has shown that responses to karrikins are widespread among angiosperms, including the model plant Arabidopsis thaliana.[1] This suggests that plants possess a signaling pathway that recognizes karrikins, likely because they mimic an undiscovered endogenous hormone, referred to as the KAI2 ligand (KL).[4][5][6]

Karrikinolide exerts several physiological effects on plants, most notably:

-

Promotion of seed germination: KAR₁ can break dormancy and promote germination in a wide range of plant species, often at very low concentrations.[2][7][8]

-

Influence on seedling development: Karrikins affect seedling photomorphogenesis, leading to shorter hypocotyls and larger cotyledons, which can provide a competitive advantage in a post-fire environment.[1][9]

The Karrikinolide Signaling Pathway

Karrikinolide perception and signal transduction occur through a pathway that shares components with the strigolactone signaling pathway.[4][10][11] The core components of the karrikinolide signaling pathway are the receptor KAI2, the F-box protein MAX2, and the transcriptional repressors SMAX1 and SMXL2.[4][12][13][14]

Key Proteins in the Pathway:

-

KARRIKIN INSENSITIVE 2 (KAI2): An α/β hydrolase that functions as the receptor for karrikinolide.[11][12][13][15][16][17] Upon binding KAR₁, KAI2 is thought to undergo a conformational change that facilitates its interaction with MAX2.[11]

-

MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of a Skp, Cullin, F-box (SCF) type E3 ubiquitin ligase complex (SCFMAX2).[4][10][12][18] This complex is responsible for targeting specific proteins for degradation via the 26S proteasome.

-

SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2): These are transcriptional repressors that act downstream of KAI2 and MAX2.[12][19][20] In the absence of karrikinolide, SMAX1 and SMXL2 are stable and repress the expression of genes that promote germination and seedling development.[3]

Mechanism of Action:

-

Perception: Karrikinolide (or the endogenous KL) is perceived by the KAI2 receptor.[11][15][17]

-

Complex Formation: Ligand-bound KAI2 interacts with the SCFMAX2 complex.[4][10]

-

Ubiquitination and Degradation: This interaction leads to the recruitment of the repressor proteins SMAX1 and SMXL2 to the SCFMAX2 complex, which then ubiquitinates them.[4][10][12][13][14] Polyubiquitinated SMAX1 and SMXL2 are subsequently targeted for degradation by the 26S proteasome.[13][14]

-

Gene Expression: The degradation of SMAX1 and SMXL2 relieves the repression of their target genes, leading to the physiological responses associated with karrikinolide, such as seed germination and altered seedling morphology.[3][10]

Quantitative Data on Karrikinolide Activity

The biological activity of karrikinolide is concentration-dependent. The following tables summarize quantitative data from various studies on the effects of different karrikinolide concentrations on seed germination and hypocotyl elongation in the model plant Arabidopsis thaliana.

Table 1: Effect of Karrikinolide (KAR₁) Concentration on Arabidopsis thaliana Seed Germination

| KAR₁ Concentration | Germination Percentage (%) | Experimental Conditions | Reference |

| 1 nM | Increased germination | Primary dormant Landsberg erecta (Ler) seeds after 7 days of imbibition. | [1] |

| 100 nM | Significant increase | Primary dormant Ler seeds. | [1] |

| 1 µM | Strong promotion | Primary dormant Ler seeds after 5 days of imbibition. | [1] |

| 1 µM | Enhanced light-dependent germination | After-ripened seeds under low red light fluences. | [15] |

Table 2: Effect of Karrikinolide (KAR₁) Concentration on Arabidopsis thaliana Hypocotyl Elongation

| KAR₁ Concentration | Inhibition of Hypocotyl Elongation (%) | Experimental Conditions | Reference |

| 100 nM | Noticeable inhibition | Seedlings grown under continuous red light. | [15] |

| 1 µM | ~33% | Seedlings grown under continuous red light. | [15] |

| 10 µM | Inhibition observed in lettuce | Dark-grown lettuce seedlings. | [15] |

Note: The effectiveness of karrikinolide can vary depending on the plant species, ecotype, and the dormancy state of the seeds.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the karrikinolide signaling pathway.

Arabidopsis thaliana Seed Germination Assay

This assay is used to determine the effect of karrikinolide on seed germination.

Materials:

-

Arabidopsis thaliana seeds (e.g., primary dormant seeds of the Landsberg erecta ecotype)

-

Karrikinolide (KAR₁) stock solution (e.g., 1 mM in acetone)

-

Sterile water

-

0.5% (w/v) agar (B569324) plates

-

Sterile filter paper

-

Petri dishes (9 cm)

-

Growth chambers with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 20% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile water.

-

Plating: Place two sterile filter paper discs in each petri dish and add 3 ml of sterile water or the desired karrikinolide solution. Prepare a dilution series of KAR₁ (e.g., 1 nM, 10 nM, 100 nM, 1 µM) from the stock solution. Use a solution with the corresponding concentration of acetone (B3395972) as a vehicle control.

-

Sowing: Sow approximately 50-100 sterilized seeds evenly on the filter paper in each petri dish.

-

Stratification (Optional): To synchronize germination, cold-stratify the plates at 4°C in the dark for 3-5 days.

-

Incubation: Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

Scoring Germination: Score germination daily for 7-10 days. Germination is defined as the emergence of the radicle through the seed coat.

-

Data Analysis: Calculate the germination percentage for each treatment and time point.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay measures the effect of karrikinolide on seedling photomorphogenesis.

Materials:

-

Arabidopsis thaliana seeds

-

Karrikinolide (KAR₁)

-

MS (Murashige and Skoog) medium plates containing 0.8% (w/v) agar and the desired concentrations of KAR₁.

-

Growth chambers with controlled light (e.g., continuous red light) and temperature.

Procedure:

-

Seed Plating: Sow surface-sterilized Arabidopsis seeds on MS agar plates containing different concentrations of KAR₁ (e.g., 0, 100 nM, 1 µM).

-

Stratification: Cold-stratify the plates at 4°C in the dark for 3-5 days.

-

Light Treatment: To induce germination, expose the plates to white light for 4-6 hours.

-

Dark Incubation: Wrap the plates in aluminum foil and incubate them in the dark at 22°C for 24 hours.

-

Light Exposure for Growth: Transfer the plates to a growth chamber with continuous low-intensity light (e.g., red light) for 3-5 days.

-

Measurement: Carefully remove the seedlings from the agar and place them on a flat surface. Scan or photograph the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the average hypocotyl length for each treatment and perform statistical analysis to determine significant differences.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is used to test for direct interactions between proteins, such as KAI2 and MAX2, or KAI2 and SMAX1.

Principle:

The assay is based on the reconstitution of a functional transcription factor (e.g., GAL4) in yeast. The "bait" protein is fused to the DNA-binding domain (DBD) of the transcription factor, and the "prey" protein is fused to the activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene (e.g., HIS3, lacZ).

Procedure Outline:

-

Vector Construction: Clone the coding sequences of the proteins of interest (e.g., KAI2 and MAX2) into the appropriate Y2H bait (e.g., pGBKT7) and prey (e.g., pGADT7) vectors.

-

Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.

-

Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp) to select for yeast cells that have taken up both plasmids.

-

Interaction Assay: Plate the selected yeast on a more stringent selective medium (e.g., -Leu, -Trp, -His) and/or perform a β-galactosidase assay. Growth on the selective medium or the development of blue color in the β-galactosidase assay indicates a positive interaction.

-

Controls: Include positive and negative controls to validate the assay.

In Vitro Pull-Down Assay

This biochemical assay confirms direct protein-protein interactions.

Principle:

A "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. A "prey" protein is then incubated with the bait-bound beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by Western blotting.

Procedure Outline:

-

Protein Expression and Purification: Express and purify the recombinant bait (e.g., GST-KAI2) and prey (e.g., His-SMAX1) proteins.

-

Binding: Incubate the purified GST-KAI2 with glutathione-sepharose beads.

-

Washing: Wash the beads to remove unbound GST-KAI2.

-

Incubation with Prey: Add the purified His-SMAX1 to the beads and incubate to allow for interaction.

-

Washing: Wash the beads to remove unbound His-SMAX1.

-

Elution: Elute the protein complexes from the beads.

-

Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the His-tag to detect the presence of the prey protein.

In Vitro Ubiquitination Assay

This assay is used to determine if a protein is a substrate for a specific E3 ubiquitin ligase.

Principle:

The ubiquitination of a substrate protein (e.g., SMAX1) by an E3 ligase (e.g., SCFMAX2) is reconstituted in a test tube using purified components. The ubiquitinated substrate is then detected by its increased molecular weight on a Western blot.

Procedure Outline:

-

Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase (SCFMAX2) in a reaction buffer.

-

Substrate Addition: Add the purified substrate protein (e.g., His-SMAX1).

-

Incubation: Incubate the reaction at 30°C to allow for the ubiquitination reaction to proceed.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the His-tag. The appearance of a ladder of higher molecular weight bands corresponding to poly-ubiquitinated SMAX1 indicates a positive result.

Conclusion and Future Directions

Karrikinolide is a powerful tool for dissecting a novel signaling pathway in plants that is crucial for seed germination and seedling development. The elucidation of the KAI2-mediated signaling cascade has provided significant insights into how plants perceive and respond to environmental cues. For researchers and drug development professionals, understanding this pathway opens up possibilities for developing new strategies to improve crop yields and manage weeds. Future research will likely focus on identifying the endogenous KAI2 ligand, further characterizing the downstream targets of SMAX1/SMXL2, and exploring the crosstalk between the karrikinolide and other hormone signaling pathways. The detailed protocols and quantitative data presented in this guide provide a solid foundation for advancing these research endeavors.

References

- 1. Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of the seed germination stimulant karrikinolide from combustion of simple carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assaying Germination and Seedling Responses of Arabidopsis to Karrikins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unraveling the MAX2 Protein Network in Arabidopsis thaliana: Identification of the Protein Phosphatase PAPP5 as a Novel MAX2 Interactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. KARRIKINOLIDE – A PHYTOREACTIVE COMPOUND DERIVED FROM SMOKE WITH APPLICATIONS IN HORTICULTURE, ECOLOGICAL RESTORATION AND AGRICULTURE | International Society for Horticultural Science [ishs.org]

- 9. Reporter Gene-Facilitated Detection of Compounds in Arabidopsis Leaf Extracts that Activate the Karrikin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

- 14. researchgate.net [researchgate.net]

- 15. Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Ecological Clarion Call: A Technical Guide to Karrikinolides in Post-Fire Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wildfires, often perceived as destructive events, are potent catalysts for ecological renewal. From the ashes emerge chemical cues that orchestrate the rebirth of flora. Among the most significant of these are karrikinolides (KARs), a family of butenolide compounds found in smoke. This technical guide provides an in-depth exploration of the ecological significance of karrikinolides in post-fire ecosystems, detailing their signaling pathways, quantitative effects on plant development, and the experimental protocols used to elucidate their function. This document is intended to be a comprehensive resource for researchers in plant biology, ecology, and drug development, offering a foundation for further investigation into this fascinating class of molecules.

Introduction: The Phoenix Molecule

The phenomenon of post-fire seed germination has been observed for centuries, but only recently has the primary chemical trigger been identified. Karrikinolides, particularly karrikinolide (KAR₁), are potent germination stimulants derived from the combustion of plant material.[1][2][3] Their ecological role is profound, acting as a signal of a cleared landscape with reduced competition and increased nutrient availability, ideal conditions for seedling establishment.[4] The remarkable potency of karrikinolides, active at nanomolar concentrations, underscores their evolutionary significance as a highly efficient mechanism for synchronizing plant regeneration with favorable post-fire conditions.[2] This guide delves into the molecular mechanisms that govern plant responses to karrikinolides and provides the technical details necessary to study these processes.

The Karrikinolide Signaling Pathway: A Molecular Cascade

The perception and transduction of the karrikinolide signal involve a conserved pathway that shares components with the strigolactone signaling cascade.[3][5] The core of this pathway is a receptor, an F-box protein, and a family of transcriptional repressors.

The key components of the karrikinolide signaling pathway are:

-

KARRIKIN INSENSITIVE 2 (KAI2): An α/β-hydrolase that functions as the receptor for karrikinolides.[6][7]

-

MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a central component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6]

-

SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE (SMXL) proteins: A family of repressor proteins that are targeted for degradation by the SCFMAX2 complex.[8][9]

The signaling cascade is initiated by the binding of a karrikinolide molecule to the KAI2 receptor. This binding event is thought to induce a conformational change in KAI2, facilitating its interaction with MAX2.[7] The resulting KAI2-MAX2 complex then recruits SMAX1 or other SMXL proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[8][9] The degradation of these repressors relieves the suppression of downstream target genes, initiating a transcriptional response that ultimately leads to physiological changes such as seed germination and altered seedling development.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 3. Frontiers | Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Unraveling the MAX2 Protein Network in Arabidopsis thaliana: Identification of the Protein Phosphatase PAPP5 as a Novel MAX2 Interactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential of Karrikins as Novel Plant Growth Regulators in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. plantae.org [plantae.org]

The Genesis of a Phoenix Signal: A Technical Guide to the Biosynthesis and Natural Occurrence of Karrikinolides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Karrikinolides (KARs) are a class of butenolide compounds that act as potent plant growth regulators, most notably as stimulants of seed germination in post-fire environments. This technical guide provides an in-depth exploration of the formation of these molecules through the combustion of plant materials and their subsequent presence in the natural environment. While not true biosynthetic products of plant metabolism, their genesis from ubiquitous plant-derived carbohydrates and the existence of a highly specific signaling pathway in plants underscore their ecological significance. This document details the pyrolytic origins of karrikinolides, their natural distribution, quantitative data on their occurrence, and the experimental protocols used for their study. Furthermore, it visually represents the key chemical transformations and signaling cascades through detailed diagrams.

The Fiery Birth: Pyrolytic Formation of Karrikinolides

Karrikinolides are not biosynthesized within living plant tissues; instead, they are the product of thermal decomposition of plant matter.[1] The intense heat from events like wildfires triggers a cascade of chemical reactions that transform simple and complex carbohydrates into these potent signaling molecules.[1][2][3]

1.1. Precursor Molecules

The fundamental building blocks for karrikinolide formation are pyranose sugars, which are the monomeric units of abundant plant polysaccharides like cellulose (B213188) and hemicellulose.[2][3] Specific precursors that have been demonstrated to yield karrikinolides upon combustion include:

-

Cellulose: The most abundant organic polymer on Earth and a primary component of plant cell walls.[1][3]

-

Xylose and Glucose: Monosaccharides that are components of hemicellulose and other plant carbohydrates.[3][4]

1.2. Proposed Formation Mechanism

The transformation of these carbohydrates into the characteristic furo[2,3-c]pyran-2-one core of karrikinolides is a complex pyrolytic process. While the exact intermediates are a subject of ongoing research, the proposed mechanism involves several key steps:

-

Glycosidic Bond Cleavage: The initial step is the breaking of the glycosidic bonds that link the sugar units in polysaccharides, releasing individual pyranose molecules.[3]

-

Dehydration and Fragmentation: The released sugars then undergo a series of dehydration events (removal of water molecules) and fragmentation into smaller, reactive chemical units.[3]

-

Cyclization and Rearrangement: These fragments then undergo cyclization and rearrangement reactions to form the fused bicyclic ring structure of the karrikinolide skeleton.[3]

The presence of amino acids, such as L-glycine, during the combustion of simple carbohydrates can be beneficial in reducing the inhibitory effects of the resulting smoke extracts, leading to a greater concentration range for effective germination-promoting activity.[1][5]

Natural Occurrence and Distribution

The primary natural reservoir of karrikinolides is the post-fire environment. They are key chemical cues that signal the availability of resources for germination and growth to the seeds of many plant species, particularly "fire-followers".[2]

2.1. Smoke and Ash

Karrikinolides are generated in significant quantities during wildfires and are dispersed in smoke.[2][6] As the smoke settles, these compounds are deposited in the ash layer and on the soil surface.[2]

2.2. Soil Seed Bank

Subsequent rainfall leaches the water-soluble karrikinolides from the ash and soil surface, carrying them down to the soil seed bank.[2] This delivery of karrikinolides to dormant seeds is a critical trigger for germination in many fire-adapted ecosystems.[2]

2.3. Diversity of Karrikinolides

To date, six distinct karrikins, designated KAR1 through KAR6, have been identified in smoke.[6][7] KAR1, also known as karrikinolide, is typically the most abundant and often the most biologically active of these compounds.[6][8]

2.4. Endogenous Analogs

While karrikinolides themselves are not produced by plants, the existence of a specific karrikin perception and signaling pathway suggests that plants may produce an endogenous, structurally similar molecule that is yet to be identified.[1][2][9] This hypothetical endogenous ligand is thought to play a role in normal plant development, with the karrikin signaling pathway being co-opted to respond to the external cue of fire.

Quantitative Data on Karrikinolide Occurrence

The following tables summarize the quantitative data available on the concentration and activity of karrikinolides.

Table 1: Concentration of Karrikinolides in Smoke and Smoke-Water

| Karrikin | Relative Abundance in Smoke | Corresponding Concentration in 1:100 Smoke-Water Dilution | Reference(s) |

| KAR1 | 5.5 to 38 times higher than other karrikins | 6.7 x 10-7 M | [6] |

| KAR2-6 | Lower than KAR1 | Not explicitly quantified | [6] |

Table 2: Effective Concentrations of Karrikinolide (KAR1) for Biological Activity

| Biological Activity | Effective Concentration Range | Reference(s) |

| Seed Germination | 10-10 – 10-7 M | [6] |

| Seed Germination (potent activity) | As low as parts per trillion | [10] |

| Field Application for Germination | 2 - 5 grams per hectare | [10] |

| Optimal Growth Enhancement (Mentha arvensis) | 10-8 M | [11] |

Experimental Protocols

4.1. Preparation of Smoke-Water

A standardized method for preparing smoke-water for experimental use is crucial for reproducibility. A general protocol involves:

-

Combustion of a known mass of dried plant material (e.g., straw, paper) in a controlled environment.

-

Directing the smoke through a volume of distilled water to capture the water-soluble compounds.

-

Filtering the resulting smoke-water to remove particulate matter.

-

The concentration of the smoke-water is typically expressed as a dilution factor (e.g., 1:100 v/v).[7][11]

4.2. Quantification of Karrikinolides

The analysis and quantification of karrikinolides are primarily achieved through chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of karrikins in smoke-water and other extracts.[3][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and structural identification of karrikins and their derivatives.[3]

-

Stable Isotope Dilution Method: A highly accurate method for quantifying karrikins in complex matrices like plant tissues, which involves spiking the sample with a known amount of a labeled internal standard.[12]

4.3. Seed Germination Bioassays

The biological activity of karrikinolides is most commonly assessed through seed germination bioassays:

-

Seeds of a responsive species (e.g., Arabidopsis thaliana, lettuce) are surface-sterilized.

-

Seeds are plated on a suitable germination medium (e.g., agar, filter paper) containing a range of concentrations of the test compound.

-

Plates are incubated under controlled conditions of light and temperature.

-

Germination (radicle emergence) is scored over a set period.[2][13]

Visualizing the Pathways

5.1. Proposed Pyrolytic Formation of Karrikinolide